

Application Note: NMR Characterization of 4-Morpholin-4-ylmethylbenzylamine

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Compound of Interest

Compound Name: 4-Morpholin-4-ylmethylbenzylamine

Cat. No.: B151649

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Abstract

This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) characterization of **4-Morpholin-4-ylmethylbenzylamine**. It includes protocols for sample preparation, data acquisition for ^1H and ^{13}C NMR, and a summary of predicted chemical shifts. The information is intended to assist researchers in the structural verification and purity assessment of this compound, which is a valuable building block in medicinal chemistry.

Introduction

4-Morpholin-4-ylmethylbenzylamine is a bifunctional molecule incorporating a morpholine ring, a benzyl group, and a primary amine. This unique combination of functional groups makes it a versatile intermediate in the synthesis of various biologically active compounds. Accurate structural elucidation and characterization are crucial for its application in drug discovery and development. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of the molecular structure of such organic compounds.^[1] This application note outlines the expected ^1H and ^{13}C NMR spectral features of **4-Morpholin-4-ylmethylbenzylamine** and provides a standardized protocol for its analysis.

Predicted NMR Data

The chemical structure of **4-Morpholin-4-ylmethylbenzylamine** with atom numbering for NMR assignment is shown below:

Caption: Chemical structure of **4-Morpholin-4-ylmethylbenzylamine**.

Based on typical chemical shifts of related structures, the following ^1H and ^{13}C NMR signals are predicted.

Predicted ^1H NMR Data

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2, H-6 (Morpholine, O-CH ₂)	3.65 - 3.75	t	4.5 - 5.0
H-3, H-5 (Morpholine, N-CH ₂)	2.40 - 2.50	t	4.5 - 5.0
H-7 (Benzylic, N-CH ₂)	3.45 - 3.55	s	-
H-9, H-13 (Aromatic)	7.25 - 7.35	d	~8.0
H-10, H-12 (Aromatic)	7.20 - 7.30	d	~8.0
H-14 (Benzylic, C-CH ₂)	3.75 - 3.85	s	-
NH ₂ (Amine)	1.50 - 2.50	br s	-

Predicted ^{13}C NMR Data

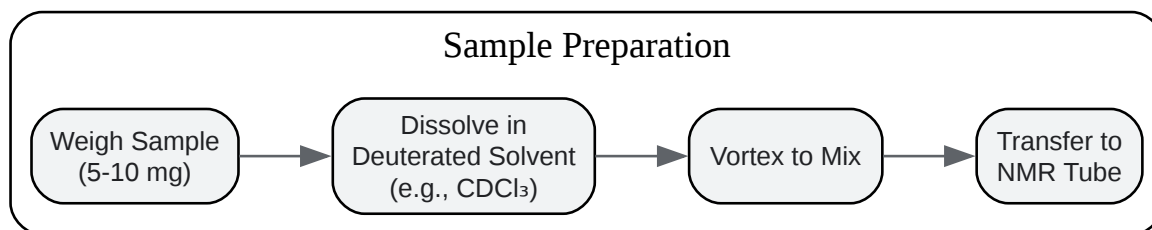
Carbons	Predicted Chemical Shift (δ , ppm)
C-2, C-6 (Morpholine, O-CH ₂)	66.5 - 67.5
C-3, C-5 (Morpholine, N-CH ₂)	53.0 - 54.0
C-7 (Benzylic, N-CH ₂)	61.5 - 62.5
C-8 (Aromatic, C)	138.0 - 139.0
C-9, C-13 (Aromatic, CH)	129.0 - 130.0
C-10, C-12 (Aromatic, CH)	128.0 - 129.0
C-11 (Aromatic, C)	139.0 - 140.0
C-14 (Benzylic, C-CH ₂)	45.5 - 46.5

Experimental Protocols

The following protocols provide a general framework for the NMR characterization of **4-Morpholin-4-ylmethylbenzylamine**.

Sample Preparation

- Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Other deuterated solvents like dimethyl sulfoxide (DMSO-d₆) or methanol (CD₃OD) can also be used depending on the desired information (e.g., observation of exchangeable amine protons).
- Procedure:
 - Accurately weigh 5-10 mg of the sample.
 - Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
 - Vortex the vial to ensure complete dissolution.
 - Transfer the solution to a 5 mm NMR tube.



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Caption: Workflow for NMR sample preparation.

NMR Data Acquisition

The following are general acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

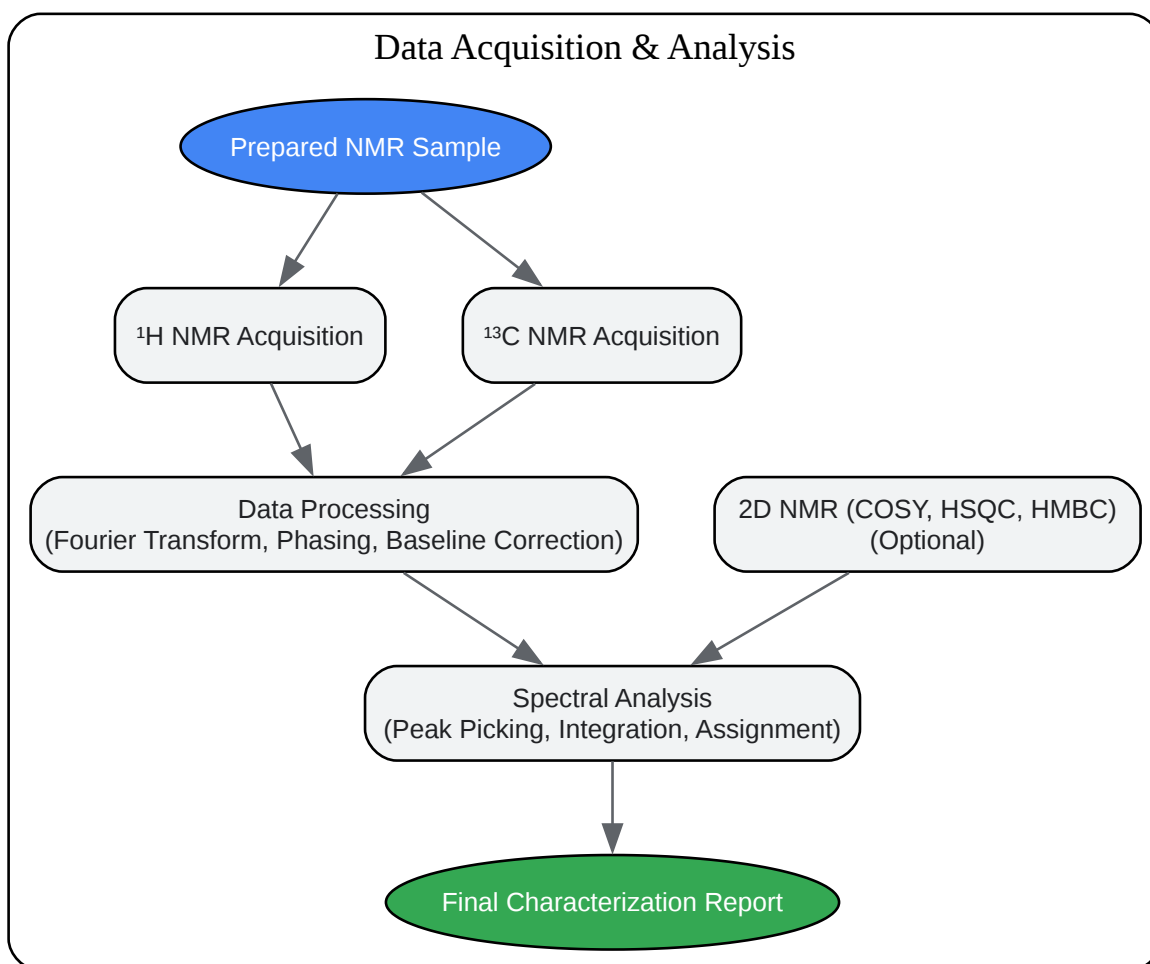
- Spectrometer Frequency: 400 MHz
- Pulse Program: Standard single pulse (zg30)
- Number of Scans: 16-32
- Relaxation Delay (d1): 1.0 s
- Acquisition Time (aq): 4.0 s
- Spectral Width (sw): 20 ppm
- Temperature: 298 K

¹³C NMR Spectroscopy:

- Spectrometer Frequency: 100 MHz
- Pulse Program: Proton-decoupled single pulse (zgpg30)
- Number of Scans: 1024-4096

- Relaxation Delay (d1): 2.0 s
- Acquisition Time (aq): 1.0 s
- Spectral Width (sw): 240 ppm
- Temperature: 298 K

For unambiguous assignment of proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.[1][2]



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Caption: General workflow for NMR data acquisition and analysis.

Data Interpretation

- **Morpholine Moiety:** The morpholine ring typically exhibits a chair conformation at room temperature.[2] This leads to two distinct signals for the methylene protons: those adjacent to the oxygen atom (H-2, H-6) which are deshielded and appear at a lower field, and those adjacent to the nitrogen atom (H-3, H-5) which are more shielded and appear at a higher field.[1][3] The corresponding carbon signals show a similar trend.[1]
- **Benzylamine Moiety:** The aromatic protons will typically appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The benzylic protons of the CH₂-N(morpholine) group (H-7) and the CH₂-NH₂ group (H-14) are expected to be singlets.
- **Amine Protons:** The primary amine (NH₂) protons often appear as a broad singlet.[4][5] The chemical shift of these protons is highly dependent on solvent, concentration, and temperature.[5] Deuterium exchange (adding a drop of D₂O to the NMR tube) can be used to confirm the assignment of the NH₂ peak, which will disappear from the spectrum.[5]

Conclusion

The NMR characterization of **4-Morpholin-4-ylmethylbenzylamine** can be effectively achieved using standard ¹H and ¹³C NMR techniques. The predicted chemical shifts and multiplicities provided in this note serve as a reliable reference for structural confirmation. For unequivocal assignment, particularly in complex matrices or for impurity profiling, 2D NMR experiments are recommended. These protocols and data will aid researchers in the efficient and accurate analysis of this important chemical intermediate.

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